

Technical Guide: Pretomanid (PA-824), A Novel Antitubercular Agent

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Compound of Interest		
Compound Name:	Antitubercular agent-13	
Cat. No.:	B12411338	Get Quote

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Introduction:

Pretomanid (formerly known as PA-824) is a novel nitroimidazole-based antitubercular agent that has demonstrated significant promise in the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Developed by the TB Alliance, Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen for the treatment of specific types of highly drug-resistant TB of the lungs. This technical guide provides an in-depth overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols.

Chemical Structure and Physicochemical Properties

Pretomanid's chemical structure is central to its mechanism of action. The following table summarizes its key structural and physicochemical properties.



Identifier	Value
IUPAC Name	(S)-2-nitro-6-(4- (trifluoromethoxy)benzyloxy)-6,7-dihydro-5H- imidazo[2,1-b]oxazine
CAS Number	187235-37-6
Molecular Formula	C15H12F3N3O5
Molecular Weight	387.27 g/mol
SMILES	O=INVALID-LINKc1cn2CINVALID-LINK CO[C@H]2n1
Appearance	White to off-white crystalline powder
Melting Point	108-110 °C
Solubility	Poorly soluble in water. Soluble in organic solvents like DMSO and DMF.
logP (octanol-water)	2.4

Pharmacological Properties

Pretomanid's pharmacological profile makes it a potent agent against Mycobacterium tuberculosis.

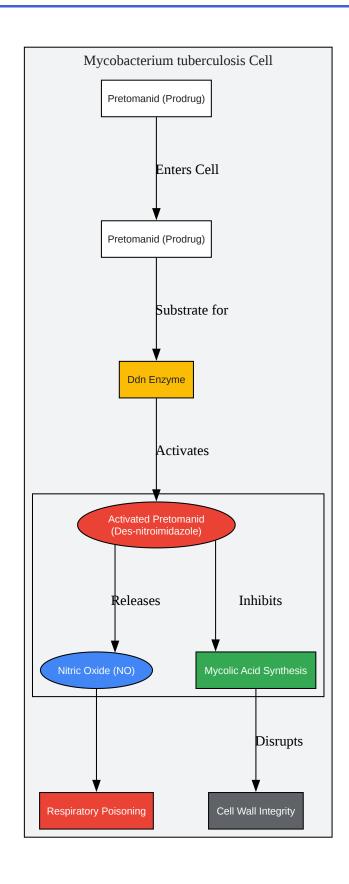


Property	Value
Mechanism of Action	Dual mechanism: 1) Respiratory poisoning via nitric oxide release, and 2) Inhibition of mycolic acid biosynthesis.
MIC90 vs. M. tuberculosis	0.015–0.25 μg/mL
Bactericidal Activity	Exhibits bactericidal activity against both replicating and non-replicating (anaerobic) M. tuberculosis.
In Vivo Efficacy	Has shown significant efficacy in mouse models of tuberculosis, both alone and in combination with other antitubercular drugs.
Cytotoxicity (Vero cells)	IC50 > 125 μM

Mechanism of Action: A Dual Threat

Pretomanid is a prodrug that requires bioreduction of its nitroimidazole core within the mycobacterium to become active. This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn). Once activated, Pretomanid exerts its antitubercular effect through a dual mechanism of action.





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Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.



Experimental Protocols

A common method for determining the MIC of Pretomanid against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).



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Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol Steps:

- Drug Dilution: Two-fold serial dilutions of Pretomanid are prepared in a 96-well microplate using Middlebrook 7H9 broth.
- Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final concentration of approximately 5 x 10⁴ CFU/mL in the wells.
- Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plate is then incubated at 37°C for 7 days.
- Addition of Alamar Blue: After the initial incubation, a freshly prepared solution of Alamar Blue is added to each well. The plates are then re-incubated for 24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of Pretomanid that
 prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).



The efficacy of Pretomanid is often evaluated in a murine model of chronic TB infection.

Protocol Steps:

- Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis (e.g., H37Rv) to establish a chronic infection in the lungs.
- Treatment Initiation: Treatment with Pretomanid (typically administered by oral gavage)
 begins several weeks post-infection, once the bacterial load in the lungs has stabilized.
- Dosing Regimen: Mice are treated daily for a specified period (e.g., 4-8 weeks). A control
 group receives the vehicle only.
- Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
- Data Analysis: Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C. The efficacy of Pretomanid is determined by the reduction in bacterial load compared to the untreated control group.

Conclusion

Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its novel dual mechanism of action, which is effective against both replicating and non-replicating bacilli, makes it a valuable component of combination therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antitubercular agents. As research continues, a deeper understanding of its long-term efficacy and potential resistance mechanisms will be crucial for its optimal use in clinical practice.

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